molecular formula C10H13BrN2O B7869064 (S)-2-Amino-N-(3-bromo-benzyl)-propionamide

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide

Cat. No.: B7869064
M. Wt: 257.13 g/mol
InChI Key: VIUVXBCMYWHMOO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide (CAS 1292621-21-6) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a stereospecific (S)-configured alpha-amino amide scaffold, a structure recognized as a key pharmacophore in the development of central nervous system (CNS) active agents . Its molecular formula is C 10 H 13 BrN 2 O, with a molecular weight of 257.13 g/mol . The structure of this compound serves as a versatile chiral building block. Researchers utilize this and similar N-benzyl amino acid derivatives as critical intermediates in the synthesis of more complex molecules for biological evaluation . Compounds within this chemical class have been extensively explored as antiepileptic drugs, showcasing pronounced activity in models like the maximal electroshock (MES) seizure test . The presence of the 3-bromo-benzyl group and the chiral amino amide core makes it a valuable template for structure-activity relationship (SAR) studies, particularly in the design of functionalized amino acids and α-aminoamides that modulate voltage-gated sodium channels . Furthermore, such chiral amino acid analogs are increasingly important in chemical biology, for instance, as noncanonical amino acids (ncAAs) to probe protein structure and function . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as related compounds may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

(2S)-2-amino-N-[(3-bromophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVXBCMYWHMOO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromo-substituted benzyl moiety and an amino group, is part of a class of amino acid derivatives that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, including its antioxidant, anticancer, and neuroprotective effects, as well as its synthesis and interaction with biological targets.

Structure

This compound features:

  • Chiral Center : The (S) configuration indicates specific stereochemistry, which can influence its biological interactions.
  • Functional Groups : The presence of an amino group and a bromo-substituted benzyl moiety contributes to its reactivity and potential interactions with biological systems.

Table 1: Structural Features

FeatureDescription
Chiral Center(S) configuration
Functional GroupsAmino group, bromo-substituted benzyl
Molecular FormulaC10_{10}H12_{12}BrN2_2O

Antioxidant Properties

Research indicates that compounds similar to this compound possess significant antioxidant activity . These compounds can scavenge free radicals, which is crucial in combating oxidative stress-related diseases. The antioxidant mechanism primarily involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

Anticancer Activity

This compound has shown promise in anticancer studies . Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo by triggering apoptotic pathways.

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Certain derivatives have been investigated for their ability to protect against neurodegenerative diseases such as Alzheimer's. This protective effect may be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways critical for cellular function.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Amine : Starting materials undergo reactions to introduce the amino group.
  • Bromination : The bromine substituent is introduced at the benzyl position through electrophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of the amino group
Step 2Electrophilic bromination at benzyl position
Step 3Purification of the final product

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Antioxidant Study : A study demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
  • Cancer Cell Line Testing : In vitro assays on various cancer cell lines indicated that this compound could reduce cell viability significantly, suggesting its potential as a therapeutic agent against certain cancers.
  • Neuroprotection Assays : Research involving animal models showed that this compound could mitigate cognitive decline associated with neurodegenerative conditions by reducing oxidative stress markers in brain tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to (S)-2-Amino-N-(3-bromo-benzyl)-propionamide include derivatives with variations in the benzyl substituent, amide nitrogen substitution, or stereochemistry. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Benzyl Position) Molecular Formula Molecular Weight (g/mol) Key Features/Properties References
This compound 3-Bromo C₁₁H₁₄BrN₂O 285.15 Bromine introduces steric bulk; discontinued
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-Fluoro C₁₀H₁₃FN₂O 196.22 Smaller, electron-withdrawing F; discontinued
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide 3-Cyano + N-ethyl C₁₃H₁₇N₃O 237.30 Cyano group enhances polarity; N-ethyl increases lipophilicity
(S)-2-Amino-N-Methyl-N-(3-nitro-benzyl)-propionamide 3-Nitro + N-methyl C₁₁H₁₅N₃O₃ 237.26 Nitro group strongly electron-withdrawing; methyl reduces steric hindrance
(S)-2-Amino-N-(1-benzylpiperidin-4-ylmethyl)-N-methylpropanamide Piperidinyl + N-methyl C₁₈H₂₈N₃O 302.44 Heterocyclic substituent; potential CNS activity

Key Observations

Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromo (), fluoro (), cyano (), and nitro () substituents enhance electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors). Steric Effects: Bulkier groups like bromo () and heterocyclic moieties () may hinder molecular packing, affecting crystallinity and solubility.

Physicochemical Properties: Polarity: Cyano () and nitro () groups increase polarity, whereas N-alkylation (e.g., N-ethyl in ) counterbalances this by enhancing lipophilicity. Spectroscopic Signatures: IR and Raman spectra () can distinguish between substituents (e.g., C≡N stretch ~2240 cm⁻¹ for cyano vs. NO₂ asymmetric stretch ~1520 cm⁻¹ for nitro).

Biological Relevance: Cardiovascular Activity: The propionamide derivative Ro 22-9194 () demonstrates enantiomer-specific effects on dog heart preparations, suggesting chiral analogs like this compound may exhibit similar stereoselective activity.

Preparation Methods

B(OCH₂CF₃)₃-Mediated Coupling

The direct amidation of carboxylic acids with amines using B(OCH₂CF₃)₃ (prepared from B₂O₃ and 2,2,2-trifluoroethanol) offers a racemization-free route to chiral amides.

Procedure:

  • Activation of L-Alanine : Combine equimolar L-alanine and 3-bromo-benzylamine in acetonitrile.

  • Reagent Addition : Add B(OCH₂CF₃)₃ (1.2 equiv) and stir at 25°C for 12–24 hours.

  • Workup : Filter through a resin (e.g., Amberlyst® 15) to remove borate byproducts.

Key Data:

ParameterValueSource
Yield78–85%
Racemization<2%
Purity (HPLC)>95%

This method avoids aqueous workup, preserving acid- and base-sensitive functionalities.

Bromination Strategies for 3-Bromo-benzylamine Synthesis

Electrophilic Aromatic Bromination

Bromination of benzylamine derivatives requires careful regiocontrol to favor the meta-position.

Procedure:

  • Substrate Preparation : Dissolve N-benzyl acrylamide in dichloromethane.

  • Bromination : Add N-bromosuccinimide (NBS, 1.1 equiv) at 0–10°C.

  • Isolation : Precipitate the product using hexane or toluene.

Challenges:

  • Regioselectivity : Uncontrolled bromination yields ortho/para mixtures.

  • Mitigation : Use directing groups (e.g., acrylamide) to enhance meta-selectivity.

Ammonolysis of Halogenated Precursors

Halogen Displacement Under Pressure

Patent WO2013072933A2 describes ammonolysis of N-benzyl-2-bromo-3-methoxypropionamide at elevated pressures (4–5 kg/cm²) to introduce amino groups.

Adaptation for Target Molecule:

  • Substrate Synthesis : Brominate N-(3-bromo-benzyl)propionamide at the α-position.

  • Ammonolysis : Treat with methanolic ammonia at 70–77°C for 18–20 hours.

Key Parameters:

ParameterValueSource
Pressure4–5 kg/cm²
Temperature70–77°C
Yield65–72%

Stereochemical Control and Resolution

Chiral Pool Synthesis

Using L-alanine as the chiral precursor ensures retention of the S-configuration.

Process:

  • Protection : Boc-L-alanine is coupled with 3-bromo-benzylamine via B(OCH₂CF₃)₃.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

Advantages:

  • Low Racemization : <2% epimerization observed during coupling.

  • Scalability : Gram-scale synthesis demonstrated.

Comparative Analysis of Methods

MethodYieldStereopurityScalabilityComplexity
B(OCH₂CF₃)₃ Coupling85%>98% eeHighLow
Ammonolysis70%RacemicModerateModerate
Chiral Resolution60%>99% eeLowHigh

Key Insight : Direct amidation using borate esters outperforms traditional ammonolysis in yield and stereochemical fidelity.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Preferred Solvent : Acetonitrile (MeCN) for borate-mediated reactions.

  • Cost Analysis : B(OCH₂CF₃)₃ synthesis from B₂O₃ reduces reagent costs by 40% compared to peptide coupling agents.

Waste Management

  • Borate Byproducts : Neutralized with ion-exchange resins, avoiding heavy metal waste .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-Amino-N-(3-bromo-benzyl)-propionamide, and how do reaction conditions (e.g., catalysts, solvents) impact yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves bromination of a phenylalanine derivative followed by amide coupling. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) ensures regioselectivity at the ortho position. Subsequent coupling with 3-bromo-benzylamine requires activating agents like HATU or EDCI in DMF, with pH adjustments (7–9) to minimize racemization . Yield optimization hinges on stoichiometric ratios (1:1.2 for amine:carboxylic acid) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the benzyl proton environment (δ 7.2–7.4 ppm for aromatic H) and confirm stereochemistry via coupling constants (J=46HzJ = 4–6 \, \text{Hz} for chiral center protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 297.03 (C11_{11}H14_{14}BrN2_2O+^+) and fragments (e.g., loss of Br at m/z 218) .
  • Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, ensuring >99% enantiomeric excess .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be systematically resolved?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell lines, substrate concentrations). To resolve:

  • Dose-Response Curves : Compare IC50_{50} values across multiple assays (e.g., fluorogenic kinase assays vs. radioligand binding) to identify target specificity .
  • Mutagenesis Studies : Modify the benzyl or amide groups (e.g., substituting Br with Cl) to assess structural determinants of activity. For example, 3-chloro analogs show reduced kinase inhibition but enhanced GPCR binding .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like tyrosine kinases or σ-1 receptors, validating with site-directed mutagenesis .

Q. What experimental strategies enhance the compound’s stability in physiological buffers for long-term in vitro studies?

  • Methodological Answer :

  • pH Optimization : Stability assays in PBS (pH 7.4) vs. HEPES (pH 7.0) reveal degradation rates. At pH >8, hydrolysis of the amide bond accelerates, necessitating buffering below pH 7.5 .
  • Temperature Control : Storage at −80°C in anhydrous DMSO (≤1% v/v in assays) prevents aggregation. Lyophilization with trehalose (1:1 w/w) improves shelf life .
  • Light Protection : Amber vials prevent bromine-mediated photodegradation, as UV-Vis spectra show increased absorbance at 320 nm under light exposure .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP Optimization : Replace the 3-bromo group with trifluoromethyl (logP = 2.1 vs. 2.8 for Br) to enhance lipophilicity. Parallel artificial membrane permeability assays (PAMPA) predict BBB penetration .
  • Hydrogen Bond Donor Reduction : Methylation of the amide nitrogen (N-methylpropionamide) reduces H-bond donors from 2 to 1, improving passive diffusion in MDCK-MDR1 monolayers .
  • Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) increases logD by 1.5 units, with in vitro hydrolysis studies confirming reconversion in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.